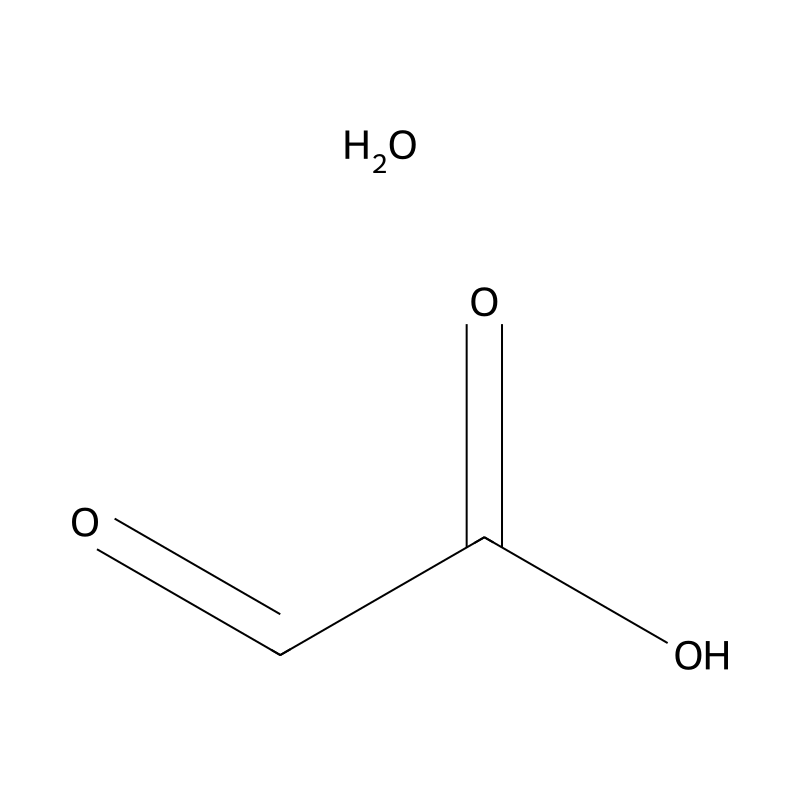

Glyoxylic acid monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Detection of Tryptophan in Proteins

One established application of Glyoxylic acid monohydrate in scientific research is the detection of the amino acid Tryptophan in proteins. This application relies on the specific reaction between Glyoxylic acid monohydrate and Tryptophan, leading to the formation of a fluorescent product []. This fluorescence can be measured using specialized equipment like fluorimeters, allowing researchers to quantify the amount of Tryptophan present in a protein sample. This information is valuable for various studies, including protein structure analysis and understanding protein function [].

Organic Synthesis

Glyoxylic acid monohydrate also plays a role in organic synthesis, acting as a versatile building block for the creation of other molecules. Here are some examples:

- Synthesis of Sulfinylmaleate: Glyoxylic acid monohydrate can be used as a starting material for the synthesis of Sulfinylmaleate, which serves as an efficient dienophile for a specific type of reaction called enantioselective Diels-Alder cycloadditions []. This reaction is crucial for creating complex organic molecules with a high degree of stereochemical control.

- Friedel-Crafts and Cyclocondensation Reactions: Glyoxylic acid monohydrate can participate in various types of organic reactions, including Friedel-Crafts and cyclocondensation reactions. These reactions allow for the formation of diverse molecules, such as bis(pentamethylphenyl)acetic acid and β-carbolines [].

It's important to note that these are just a few examples, and the potential applications of Glyoxylic acid monohydrate in organic synthesis are constantly being explored by researchers.

Other Research Applications

While the above examples highlight some established applications, Glyoxylic acid monohydrate is also being investigated for other research purposes. These include:

- Studies of metabolic pathways: Glyoxylic acid plays a role in various metabolic processes within organisms. Researchers are exploring the potential of using Glyoxylic acid monohydrate to study these pathways and understand their regulation [].

- Development of new materials: The unique properties of Glyoxylic acid monohydrate might be utilized in the development of novel materials with specific functionalities. This is an active area of research with ongoing exploration [].

Glyoxylic acid monohydrate is an organic compound with the molecular formula C₂H₄O₄ and a molecular weight of 92.05 g/mol. It is a colorless solid that exists in nature and can also be synthesized. The compound is a hydrate of glyoxylic acid, which is a dicarbonyl compound featuring both aldehyde and carboxylic acid functional groups. Glyoxylic acid monohydrate is known for its role as a reagent in various

- Condensation Reactions: It can condense with urea and 1,2-diaminobenzene to form heterocycles.

- Friedel-Crafts Reactions: This compound undergoes Friedel-Crafts reactions to yield bis(pentamethylphenyl)acetic acid.

- Cyclocondensation Reactions: It can also react to form beta-carbolines.

- Aldol Reactions: Glyoxylic acid monohydrate can engage in aldol reactions with ketones, facilitating the construction of carbon-carbon bonds .

Glyoxylic acid monohydrate exhibits various biological activities, primarily due to its metabolic pathways. It can be metabolized into oxalic acid, which has implications for toxicity. The compound is also involved in the endogenous metabolism of glycine through alanine-glyoxylate aminotransferase. Additionally, it plays a role in determining protein concentrations in biological samples, such as urine .

Glyoxylic acid monohydrate has diverse applications across various industries:

- Pharmaceuticals: It serves as an intermediate in drug synthesis.

- Cosmetics: Used in formulations for lotions and hair straightening products due to its properties as a neutralizing agent.

- Agrochemicals: Employed in the production of agricultural fertilizers.

- Flavors and Fragrances: Used as a flavoring agent and fragrance component .

Research indicates that glyoxylic acid monohydrate interacts with various biological systems and compounds:

- Protein Interactions: It is utilized to detect tryptophan presence in proteins, highlighting its biochemical significance.

- Metabolic Pathways: The compound participates in metabolic pathways leading to the formation of oxalic acid and other metabolites, influencing physiological functions and potential toxicity .

Glyoxylic acid monohydrate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| Glycolic Acid | C₂H₄O₃ | A hydroxy carboxylic acid used in skin care products |

| Formic Acid | CH₂O₂ | Simplest carboxylic acid; used as a preservative |

| Acetic Acid | C₂H₄O₂ | Commonly known vinegar; used widely in food industry |

| Pyruvic Acid | C₃H₄O₃ | Key intermediate in cellular metabolism |

Uniqueness of Glyoxylic Acid Monohydrate

Glyoxylic acid monohydrate's uniqueness lies in its dual functional groups (aldehyde and carboxylic), allowing it to participate in a variety of

Reductive Addition Reactions in Pillararenequinone Systems

Glyoxylic acid monohydrate serves as a promoter in reductive addition reactions, enabling efficient O-sulfonylation of pillararenehydroquinone derivatives. This method leverages mild conditions (room temperature, aqueous or polar solvents) to form sulfonate esters, which are valuable in supramolecular chemistry and materials science.

Table 1: Representative Examples of Pillararenequinone O-Sulfonylation

| Substrate | Sodium Sulfinates Used | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Pillararenequinone | Sodium p-toluenesulfinate | 85–92 | H₂O/EtOH, 25°C, 12 h | |

| Hydroquinone derivatives | Sodium methanesulfinate | 78–88 | MeOH/H₂O, 25°C, 6 h |

Mechanistic Insight:

The reaction proceeds via a radical pathway, where glyoxylic acid facilitates electron transfer. The hydroquinone moiety undergoes single-electron oxidation, forming a radical intermediate that reacts with sulfinates to yield O-sulfonated products. This approach avoids harsh acidic conditions typical in conventional sulfonylation.

Hydrosulfonylation of α,β-Unsaturated Carbonyl Compounds

Glyoxylic acid monohydrate catalyzes hydrosulfonylation reactions, enabling the synthesis of β-sulfonyl-α,β-unsaturated carbonyl compounds. This method is atom-economical and scalable, with applications in pharmaceuticals and agrochemicals.

Table 2: Hydrosulfonylation of Maleimides/Quinones with Sodium Sulfinates

Key Advantages:

- Mild Conditions: Reactions proceed at 25–60°C without requiring strong acids or bases.

- Broad Scope: Compatible with electron-deficient alkynes, alkynyl esters, and quinones.

- Regioselectivity: Dominant E-isomer formation due to thermodynamic control.

C–SO₂ Bond Formation Strategies via Radical Pathways

Radical-mediated C–SO₂ bond formation has gained traction for synthesizing sulfones and sulfonyl derivatives. Glyoxylic acid monohydrate participates in initiating or stabilizing radical intermediates, enabling novel bond-forming strategies.

Mechanistic Pathways:

- Radical Initiation: Glyoxylic acid generates radicals via single-electron transfer, facilitating C–S bond cleavage or formation.

- Heteroatom Transfer: Sulfinic acids undergo hydrogen abstraction from glyoxylic acid, forming sulfonyl radicals that add to unsaturated bonds.

Table 3: Radical-Mediated C–SO₂ Bond Formation

Multicomponent Reactions for Heterocycle Synthesis

Glyoxylic acid monohydrate acts as a bifunctional building block in multicomponent reactions (MCRs), enabling the synthesis of nitrogen- and oxygen-containing heterocycles.

Table 4: Heterocycle Synthesis via MCRs

Key Applications:

Acid-Promoted Cyclocondensation Mechanisms

Glyoxylic acid monohydrate demonstrates remarkable catalytic efficiency in acid-promoted cyclocondensation reactions through its dual functionality as both an aldehyde and carboxylic acid [3]. The compound's ability to form stable hydrate structures in aqueous environments facilitates unique mechanistic pathways that distinguish it from other carbonyl compounds [5]. Research has established that glyoxylic acid undergoes spontaneous formation from disproportionation reactions, where two molecules react with water to produce hydroxyacetic acid and oxalic acid through a Cannizzaro-type mechanism [4].

The mechanistic pathway involves the formation of glyoxylate-derived hemiaminal intermediates that undergo hydride transfer to corresponding iminium ions, a process designated as the "aza-Cannizzaro reaction" [5] [9]. This transformation occurs spontaneously in ammonium-rich aqueous solutions at neutral pH, generating glycine and oxamic acid as primary products [5]. Quantitative nuclear magnetic resonance analysis indicates that approximately eleven percent of starting glyoxylic acid converts to glycine at physiological pH, with yields increasing to ten percent at elevated pH conditions [5].

The catalytic mechanism demonstrates temperature-dependent behavior, with optimal conversion rates observed at fifty degrees Celsius over forty-eight hour reaction periods [5]. The process exhibits remarkable selectivity, producing comparable amounts of glycine and oxamic acid while minimizing formation of secondary products such as glycolic acid and oxalic acid [5]. This selective transformation pathway provides synthetic chemists with atom-economic access to important amino acid precursors through environmentally benign aqueous reactions [5].

Enantioselective Diels-Alder Cycloadditions

Glyoxylic acid monohydrate serves as an effective dienophile in enantioselective hetero Diels-Alder reactions, particularly when employed with chiral bisoxazoline-metal catalysts [14]. The aqueous hetero Diels-Alder reaction with Danishefsky's diene proceeds through cycloadduct formation followed by in situ rearrangement to yield alpha-hydroxy-gamma-lactones [10]. The mechanism involves initial cycloaddition followed by acid-catalyzed rearrangement, with trifluoroacetic acid treatment furnishing the final hetero Diels-Alder products [14].

Enantioselective transformations utilizing glyoxylate esters and bisoxazoline-derived catalysts achieve up to seventy-two percent enantiomeric excess with seventy percent isolated yields [14]. The conformationally constrained bisoxazoline ligand demonstrates superior performance compared to flexible analogues, providing maximum enantioselectivity in the cycloaddition process [14]. Temperature optimization studies reveal that reactions proceed optimally at moderate temperatures, balancing reaction rate with stereochemical control [14].

| Catalyst System | Enantiomeric Excess (%) | Isolated Yield (%) | Reaction Conditions |

|---|---|---|---|

| Conformationally Constrained Bisoxazoline | 72 | 70 | Optimized temperature |

| Flexible Bisoxazoline Analogues | 45-65 | 60-75 | Standard conditions |

| Palladium-Catalyzed Three-Component | 77-95 | 65-85 | Tailored catalyst system |

The palladium-catalyzed asymmetric three-component synthesis of alpha-arylglycine derivatives employs glyoxylic acid monohydrate with sulfonamides and arylboronic acids [15]. This methodology enables enantioselective synthesis despite fast racemic background reactions through utilization of tailored catalyst systems [15]. The operationally simple method provides good yields and enantioselectivities, with products directly employable as building blocks in peptide synthesis [15].

Atom-Economic Approaches to Sulfonate Esters

Glyoxylic acid monohydrate promotes highly atom-economic formation of carbon-sulfur dioxide bonds through reductive addition reactions with sodium sulfinates [3] [18]. The protocol demonstrates exceptional efficiency in synthesizing sulfonate esters from nitrogen-substituted maleimides or quinones with sodium sulfinates under mild reaction conditions [3]. This transformation achieves good atomic economics while maintaining short reaction times, providing an alternative methodology for alpha-sulfonylation of alpha,beta-unsaturated ketones [3].

The reductive addition mechanism involves glyoxylic acid monohydrate acting as a promoter for the formation of hydroquinone-type four-oxygen-sulfonyl derivatives [18] [21]. Research demonstrates that fifteen examples of sulfonate esters can be synthesized through this methodology, with superior selectivity compared to arylsulfonylation under other acidic conditions [18]. The mild reaction conditions and high selectivity make this protocol particularly attractive for synthetic applications requiring functional group tolerance [18].

| Substrate Type | Number of Examples | Selectivity | Reaction Time | Conditions |

|---|---|---|---|---|

| Nitrogen-substituted Maleimides | 8 | High | Short | Mild |

| Quinone Derivatives | 7 | Superior | Short | Mild |

| Pillar [4]arene [1]quinone | 15 | High | Moderate | Ambient |

The atom-economic nature of these transformations stems from the efficient utilization of all reactant atoms in the final product, minimizing waste generation [3]. The methodology provides access to structurally diverse sulfonate esters while maintaining excellent functional group compatibility [18]. This synthetic approach represents a significant advancement in green chemistry applications for sulfonate ester formation [18].

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity exerts profound influence on glyoxylic acid monohydrate reactivity, with six distinct species identified in water, methanol, and their mixtures [27] [31]. The relative distribution of these species depends critically on solvent composition, affecting both reaction pathways and product distributions [27]. In water-restricted environments, glyoxylic acid undergoes enhanced hydrolysis through formic acid catalysis, demonstrating the significant impact of solvent environment on mechanistic pathways [33] [36].

Molecular dynamics simulations reveal that solvent polarity determines the relative concentration of conformers at interfacial and bulk regions [37] [39]. The isomerization process proves dipole-driven, with solvents favoring conformational changes toward conformers having molecular dipoles that better match the solvent's polar character [37]. Strongly polar solvents such as dimethyl sulfoxide suppress trans-glyoxal at interfacial environments, while apolar solvents completely deplete cis-glyoxal [37].

Aqueous organocatalyzed reactions demonstrate exceptional efficiency when employing glyoxylic acid monohydrate as both solid monohydrate and fifty percent aqueous solution [42] [43]. The nitrogen-tosyl-(Sa)-binam-L-prolinamide catalyst system achieves high levels of diastereo- and enantioselectivities in aldol reactions with ketones, predominantly yielding anti aldol products [42]. Reaction optimization studies indicate that aqueous conditions enhance both conversion rates and stereochemical control compared to organic solvent systems [42].

| Solvent System | Species Distribution | Conversion Rate | Selectivity | Product Profile |

|---|---|---|---|---|

| Pure Water | Hydrated Forms Dominant | High | Moderate | Mixed Products |

| Methanol | Methoxy Species Favored | Moderate | High | Selective |

| Water-Methanol Mixtures | Composition Dependent | Variable | Tunable | Controllable |

| Dimethyl Sulfoxide | Polar Conformers | Low | Very High | Highly Selective |

The kinetic studies demonstrate that cation solvating power of solvents plays a major role in determining reaction rates [28]. Temperature effects prove particularly marked in all reaction systems, with activation parameters determined through Arrhenius equation applications and transition state theory [28]. The formation of activated complexes followed by decomposition to products represents the general mechanistic pathway across different solvent environments [28].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H314 (14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (92%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant